Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action
Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge with high mortality rates. The pathophysiology is characterized by an overwhelming inflammatory response in the lungs, in which neutrophils and their released proteases play a central role. Sivelestat, a selective and competitive inhibitor of neutrophil elastase, has emerged as a therapeutic agent in the management of ALI/ARDS. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of sivelestat in ALI, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its primary target, the downstream signaling pathways it modulates, and its impact on inflammatory and oxidative stress responses. This guide also presents a compilation of quantitative data from preclinical and clinical studies, details of key experimental protocols, and visual representations of the intricate signaling networks and experimental workflows.
Core Mechanism of Action: Targeting Neutrophil Elastase
Sivelestat's primary mechanism of action is the potent and selective inhibition of neutrophil elastase, a serine protease released from activated neutrophils during an inflammatory response.[1] In the context of ALI, excessive neutrophil elastase activity contributes to lung tissue damage through the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in maintaining the integrity of the alveolar-capillary barrier.
Sivelestat acts as a competitive inhibitor, binding to the active site of neutrophil elastase and preventing its proteolytic activity. This targeted inhibition is crucial in mitigating the destructive effects of neutrophil elastase in the lungs.
Quantitative Data on Sivelestat's Inhibitory Activity
| Target | Species | IC50 | Reference |
| Neutrophil Elastase | Human | 44 nM | [2][3][4] |
| Leukocyte Elastase | General | 19-49 nM | |
| Pancreas Elastase | General | 5.6 µM | |
| Neutrophil Elastase | Rabbit | 36 nM | [2] |
| Neutrophil Elastase | Rat | 19 nM | [2] |
| Neutrophil Elastase | Hamster | 37 nM | [2] |
| Neutrophil Elastase | Mouse | 49 nM | [2] |
Modulation of Key Signaling Pathways
Beyond its direct inhibition of neutrophil elastase, sivelestat exerts its protective effects in ALI by modulating several critical intracellular signaling pathways that are dysregulated during the inflammatory cascade.
Inhibition of Pro-inflammatory Pathways
-
JNK/NF-κB Signaling Pathway: Sivelestat has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] In ALI, the activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the phosphorylation of JNK and preventing the nuclear translocation of the p65 subunit of NF-κB, sivelestat effectively dampens the production of these key inflammatory mediators.
-
PI3K/AKT/mTOR Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another pro-inflammatory signaling cascade implicated in ALI. Sivelestat has been demonstrated to inhibit this pathway, leading to a reduction in the inflammatory response and protection against lung injury.
-
TGF-β/Smad Signaling Pathway: The transforming growth factor-beta (TGF-β)/Smad signaling pathway is involved in inflammation and fibrosis. Sivelestat has been found to inhibit this pathway, contributing to its anti-inflammatory effects in sepsis-induced ALI.[6]
Activation of Anti-inflammatory and Antioxidant Pathways
-
Nrf2/HO-1 Signaling Pathway: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. The activation of the Nrf2/HO-1 pathway by sivelestat contributes to the reduction of oxidative stress and inflammation in the injured lung.
-
ACE2/Ang-(1–7)/Mas Receptor Axis: Sivelestat has been shown to upregulate the expression of angiotensin-converting enzyme 2 (ACE2) and angiotensin-(1–7) [Ang-(1–7)], key components of the protective arm of the renin-angiotensin system.[7] The ACE2/Ang-(1–7)/Mas receptor axis counteracts the pro-inflammatory and vasoconstrictive effects of the ACE/Ang II/AT1R axis, thereby contributing to the resolution of lung inflammation and injury.
Impact on Inflammatory and Oxidative Stress Responses
The modulation of these signaling pathways by sivelestat translates into a significant reduction in the hallmarks of ALI: inflammation and oxidative stress.
Reduction of Pro-inflammatory Cytokines
Numerous preclinical and clinical studies have demonstrated that sivelestat treatment leads to a significant decrease in the levels of key pro-inflammatory cytokines in the lungs and systemic circulation.
| Cytokine | Experimental Model | Reduction Observed | Reference |
| TNF-α | LPS-induced ALI in rats | Significant decrease in serum levels with 10 mg/kg and 30 mg/kg sivelestat. | [7] |
| IL-6 | LPS-induced ALI in rats | Significant decrease in serum levels with 10 mg/kg and 30 mg/kg sivelestat. | [7] |
| IL-1β | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |
| IL-2 | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |
| IFNα | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |
| IL-8 | Pediatric ARDS patients | Significantly more reduced in the sivelestat group. | [10] |
Attenuation of Oxidative Stress
Sivelestat mitigates oxidative stress in the lungs by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
| Marker | Experimental Model | Effect of Sivelestat | Reference |
| Myeloperoxidase (MPO) | LPS-induced lung injury in rats | Significantly ameliorated the increase in MPO-positive cells. | [11] |
| Myeloperoxidase (MPO) | Ischemia-reperfusion induced kidney injury in mice | Decreased neutrophil infiltration (MPO is an indicator of neutrophil activation). | [12] |
| Malondialdehyde (MDA) | LPS-induced ALI | Significant elevation in pulmonary MDA was observed in the LPS group, which was not explicitly stated to be reversed by sivelestat in the abstract. | [13] |
Inhibition of Neutrophil Extracellular Traps (NETs)
Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. While NETs play a role in trapping pathogens, excessive NET formation (NETosis) can contribute to tissue damage and inflammation in ALI. By inhibiting neutrophil elastase, a key enzyme involved in NETosis, sivelestat can potentially reduce the formation of NETs and their detrimental effects.
Clinical Efficacy and Outcomes
The preclinical findings on the multifaceted mechanism of action of sivelestat have translated into observable clinical benefits in patients with ALI/ARDS, although some studies have shown conflicting results.
Improvement in Gas Exchange
A consistent finding across several clinical trials is the improvement in oxygenation, as measured by the PaO2/FiO2 ratio, in patients treated with sivelestat.
| Study Population | Improvement in PaO2/FiO2 Ratio | Reference | | :--- | :--- | :--- | :--- | | ALI/ARDS patients (meta-analysis) | Associated with a better short-term PaO2/FiO2 ratio (standardized mean difference 0.30). | | | Pediatric ARDS patients | Significant improvements at 48h (141±45 vs. 115±21) and 72h (169±61 vs. 139±40). |[10][14] | | ALI/ARDS patients (meta-analysis) | Sivelestat therapy might increase the PaO2/FiO2 level (SMD: 0.87 after sensitivity analysis). | | | High-risk patients after scheduled cardiac surgery | Median lowest PaO2/FiO2 was 272.1 mmHg in the sivelestat group vs. 111.5 mmHg in the control group. |[15] |
Mortality and Other Clinical Outcomes
The effect of sivelestat on mortality in ALI/ARDS patients has been a subject of debate, with some studies showing a benefit while others do not. A meta-analysis of 15 studies including 2050 patients showed that sivelestat can reduce 28-30 day mortality (RR = 0.81).[16] This analysis also indicated that sivelestat shortened mechanical ventilation time and ICU stays.[16] In a study on COVID-19 patients with ALI/ARDS, sivelestat was associated with a significant reduction in 30-day mortality.[8][9]
Experimental Protocols
This section provides an overview of the methodologies for key in vivo and in vitro experiments frequently cited in the study of sivelestat's mechanism of action in ALI.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This is a widely used and reproducible model to mimic the inflammatory aspects of ALI.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of ALI:
-
Rats are anesthetized (e.g., with pentobarbital sodium, 50 mg/kg, intraperitoneally).
-
A single intratracheal instillation of LPS (from E. coli, serotype O55:B5 or similar) at a dose of 3-5 mg/kg in sterile saline is administered.[13] Some protocols may use a combination of intraperitoneal and intratracheal LPS administration.[17]
-
-
Sivelestat Treatment: Sivelestat is typically administered intravenously or intraperitoneally at doses ranging from 10 to 100 mg/kg, either before or after LPS challenge, depending on the study design (prophylactic or therapeutic).
-
Assessment of Lung Injury (typically 6-24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The fluid is analyzed for total and differential cell counts (neutrophils, macrophages), total protein concentration (as an indicator of alveolar-capillary barrier permeability), and cytokine levels (TNF-α, IL-6, etc.) by ELISA.
-
Lung Wet-to-Dry Weight Ratio: The lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven (e.g., at 60-80°C for 48-72 hours) to obtain the dry weight. The ratio is a measure of pulmonary edema.
-
Histopathology: Lung tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are examined for evidence of alveolar congestion, hemorrhage, infiltration of inflammatory cells, and hyaline membrane formation. A lung injury score is often used for semi-quantitative analysis.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates is measured spectrophotometrically and serves as an index of neutrophil infiltration.
-
Western Blot and RT-PCR: Lung tissue homogenates are used to analyze the expression and phosphorylation of proteins in the signaling pathways of interest (e.g., p-JNK, p-p65, Nrf2, HO-1) by Western blot. Gene expression of cytokines and other relevant molecules is assessed by real-time PCR.
-
In Vitro Model: TNF-α Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)
This model is used to study the direct effects of sivelestat on the endothelial cells that form the alveolar-capillary barrier.
-
Cell Culture: Primary HPMECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics.[18] Cells are typically used between passages 3 and 8.
-
Stimulation: Confluent HPMEC monolayers are stimulated with recombinant human TNF-α (typically 10-100 ng/mL) for various time points (e.g., 4-24 hours) to induce an inflammatory response.
-
Sivelestat Treatment: Sivelestat is added to the culture medium, usually 1-2 hours prior to TNF-α stimulation, at concentrations ranging from 10 to 100 µg/mL.
-
Assessment of Endothelial Activation and Injury:
-
Cytokine Secretion: The levels of cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA.
-
Adhesion Molecule Expression: The expression of cell surface adhesion molecules such as ICAM-1 and VCAM-1 is assessed by flow cytometry or Western blot.
-
Signaling Pathway Analysis: Cell lysates are collected to analyze the activation of signaling pathways (e.g., NF-κB, JNK) by Western blot, looking at the phosphorylation status of key proteins.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Endothelial Barrier Function: The integrity of the endothelial monolayer can be assessed by measuring the flux of labeled albumin or dextran across the cell layer grown on a transwell insert.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Caption: Sivelestat's multifaceted mechanism of action in acute lung injury.
Experimental Workflows
Caption: Standard experimental workflows for evaluating sivelestat in ALI models.
Conclusion
Sivelestat presents a targeted therapeutic approach for ALI by specifically inhibiting neutrophil elastase, a key driver of lung parenchymal damage. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of a complex network of pro- and anti-inflammatory signaling pathways. The ability of sivelestat to suppress the JNK/NF-κB and PI3K/AKT/mTOR pathways while activating the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor axes underscores its multifaceted role in mitigating the inflammatory storm characteristic of ALI. The resulting decrease in pro-inflammatory cytokines, reduction in oxidative stress, and potential inhibition of NETosis collectively contribute to the preservation of lung integrity and function. While clinical outcomes on mortality remain a subject of ongoing investigation, the consistent improvement in oxygenation and other physiological parameters provides a strong rationale for its use in specific patient populations with ALI/ARDS. This in-depth guide serves as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of sivelestat and other neutrophil elastase inhibitors in the fight against acute lung injury.
References
- 1. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sivelestat (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
- 14. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sivelestat in Patients at a High Risk of Postoperative Acute Lung Injury After Scheduled Cardiac Surgery: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Human Pulmonary Microvascular Endothelial Cells (HPMEC) [sciencellonline.com]
